[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea
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Overview
Description
[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea is a synthetic compound with a molecular formula of C13H13FN4OS and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of a thiourea group attached to a pyrimidine ring, which is further substituted with a fluoro and methoxy group on the phenyl ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea typically involves the reaction of 4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine-2-amine with thiourea under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while nucleophilic substitution can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the fluoro and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]urea: Similar structure but with a urea group instead of thiourea.
[4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thioamide: Similar structure but with a thioamide group instead of thiourea.
Uniqueness
The presence of the thiourea group in [4-(3-Fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea imparts unique chemical and biological properties compared to its analogs. This group can participate in specific interactions and reactions that are not possible with urea or thioamide derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidin-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4OS/c1-7-6-16-13(18-12(15)20)17-11(7)8-3-4-10(19-2)9(14)5-8/h3-6H,1-2H3,(H3,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNZIZDUBOBICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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